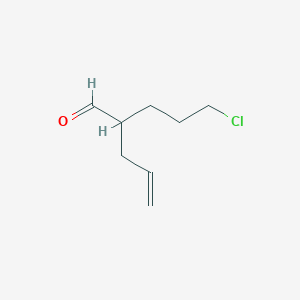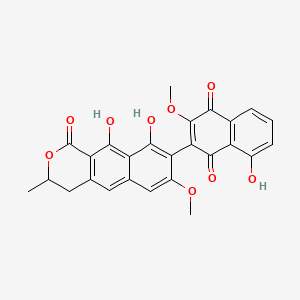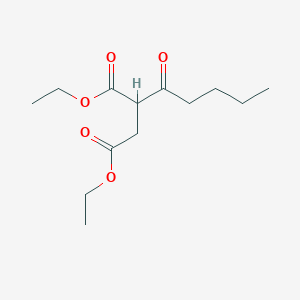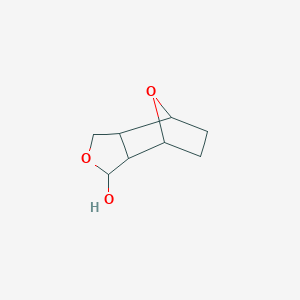
1-Pentamethyldisilyloxybutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentamethyldisilyloxybutane is an organosilicon compound characterized by the presence of silicon-oxygen bonds. It is a versatile compound used in various chemical reactions and industrial applications due to its unique properties. The compound’s structure includes a butane backbone with a pentamethyldisilyloxy group attached, making it a valuable reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pentamethyldisilyloxybutane can be synthesized through several methods. One common approach involves the reaction of butanol with chloropentamethyldisilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-oxygen bond.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentamethyldisilyloxybutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The silicon-oxygen bond can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1-Pentamethyldisilyloxybutane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for drug delivery systems due to its biocompatibility and ability to form stable complexes with pharmaceuticals.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which 1-pentamethyldisilyloxybutane exerts its effects involves the interaction of the silicon-oxygen bond with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The silicon atom’s ability to form stable bonds with carbon, oxygen, and other elements makes it a versatile reagent in various chemical transformations.
Comparación Con Compuestos Similares
Trimethylsilylbutane: Similar in structure but with fewer methyl groups attached to the silicon atoms.
Dimethyldisilyloxybutane: Contains two methyl groups on each silicon atom, making it less sterically hindered.
Tetramethyldisiloxane: A simpler compound with fewer methyl groups and a different backbone structure.
Uniqueness: 1-Pentamethyldisilyloxybutane stands out due to its higher steric hindrance and stability, making it more suitable for specific reactions where other similar compounds might fail. Its unique structure allows for selective reactions and the formation of stable complexes, which are valuable in both research and industrial applications.
Propiedades
Número CAS |
78669-51-9 |
|---|---|
Fórmula molecular |
C9H24OSi2 |
Peso molecular |
204.46 g/mol |
Nombre IUPAC |
butoxy-dimethyl-trimethylsilylsilane |
InChI |
InChI=1S/C9H24OSi2/c1-7-8-9-10-12(5,6)11(2,3)4/h7-9H2,1-6H3 |
Clave InChI |
FVMARYSDBQQJIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Si](C)(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)

![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)

![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
![1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14442656.png)



